(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
CAS No.: 146794-70-9
Cat. No.: VC21337899
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid - 146794-70-9](/images/no_structure.jpg)
CAS No. | 146794-70-9 |
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Molecular Formula | C13H18N2O4S |
Molecular Weight | 298.36 g/mol |
IUPAC Name | (6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1 |
Standard InChI Key | JLNXDMISSHNIAD-GMSGAONNSA-N |
Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O |
SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O |
Chemical Properties
The chemical properties of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid provide essential insights into its behavior in various environments and its potential applications in pharmaceutical research. Understanding these properties is crucial for developing formulations, predicting stability, and optimizing synthesis procedures.
Physical and Chemical Characteristics
This compound exhibits specific physical and chemical properties that distinguish it from other cephalosporin derivatives. The pivaloyl group significantly influences its solubility profile and stability.
Property | Value |
---|---|
Molecular Formula | C13H18N2O4S |
Molecular Weight | 298.36 g/mol |
Physical State | Solid |
Melting Point | >171°C (decomposition) |
Solubility | Slightly soluble in DMSO and heated water |
pKa | 3.13 ± 0.50 |
The compound's solubility characteristics are typical of many cephalosporins, showing limited solubility in water and better solubility in polar organic solvents. The presence of the pivaloyl group enhances the compound's lipophilicity compared to the unmodified 7-aminodesacetoxycephalosporanic acid, which influences its pharmacokinetic properties including membrane permeability and bioavailability.
Stability Profile
Synthesis Methods
The synthesis of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves specific chemical reactions and conditions that ensure the correct stereochemistry and functional group arrangement in the final product.
Synthetic Routes
The primary synthetic route for this compound typically involves the acylation of 7-aminodesacetoxycephalosporanic acid with pivaloyl chloride. This reaction is crucial for introducing the pivaloyl group at the 7-position of the cephalosporanic acid nucleus.
The traditional synthesis method for cephalosporins combines a mother nucleus and a side chain through chemical methods. Because group protection is needed, the synthesis process requires a procedure of mixed anhydride, which necessitates the use of pivaloyl chloride as a raw material .
Reaction Conditions
The acylation reaction requires specific conditions to achieve optimal yield and purity:
Parameter | Condition |
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Temperature | Room temperature to 50°C |
Solvent | Dichloromethane or other suitable organic solvents |
Base | Pyridine or triethylamine to neutralize HCl |
Reaction Time | 1-2 hours |
Purification Method | Crystallization or chromatography |
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the acylation process. This helps maintain the integrity of the β-lactam ring, which is sensitive to acidic conditions.
Role of Pivaloyl Chloride
Pivaloyl chloride plays a critical role in the synthesis as the acylating agent. It reacts with the amino group at the 7-position of the cephalosporanic acid nucleus to form an amide bond, introducing the pivaloyl group to the molecule. This modification can enhance the compound's stability against enzymatic degradation and influence its pharmacokinetic properties .
It's important to note that the use of pivaloyl chloride raises significant safety concerns. It is strongly irritating to eyes, skin, mucous membranes, and the upper respiratory tract. Additionally, although there isn't enough evidence to conclusively demonstrate the carcinogenicity of acyl chloride to humans, acyl halide warning groups are regarded as potential genotoxic impurities .
Chemical Reactions
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid can undergo various chemical reactions due to the presence of multiple functional groups in its structure. Understanding these reactions is important for developing synthetic strategies, studying degradation pathways, and designing new derivatives.
Hydrolysis Reactions
The compound can undergo hydrolysis at different sites:
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β-lactam Ring Hydrolysis: This is the primary mechanism of inactivation for cephalosporins and can occur under both acidic and basic conditions, resulting in loss of antibacterial activity.
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Pivaloyl Group Hydrolysis: Under acidic or basic conditions, the pivaloyl group can be hydrolyzed to yield 7-aminodesacetoxycephalosporanic acid.
Substitution Reactions
The amino group at the 7-position can participate in nucleophilic substitution reactions if the pivaloyl group is first removed. Various substituted derivatives can be formed depending on the nucleophile used in the reaction.
Common Reagents and Reaction Conditions
Different types of reactions require specific reagents and conditions:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Hydrolysis | HCl, NaOH | Acidic or basic conditions |
Substitution | Amines, thiols | Presence of a catalyst |
Oxidation | H2O2, KMnO4 | Controlled conditions |
Reduction | NaBH4 | Low temperature, appropriate solvent |
Mechanism of Action
Like other cephalosporin antibiotics, (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid exerts its antibacterial effects through inhibition of bacterial cell wall synthesis.
Molecular Targets
The primary molecular targets of this compound are penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall biosynthesis. The compound inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity.
Antibacterial Activity
The antibacterial activity of this compound stems from its ability to disrupt cell wall synthesis, leading to the weakening of the cell wall and ultimately bacterial cell lysis. The presence of the pivaloyl group can influence the compound's spectrum of activity and its resistance to β-lactamases, enzymes produced by bacteria that can hydrolyze and inactivate β-lactam antibiotics.
Comparison with Similar Compounds
When compared to similar compounds such as 7-aminodesacetoxycephalosporanic acid (the parent compound without the pivaloyl group) and other cephalosporin antibiotics with different side chains, (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid demonstrates unique properties due to the presence of the pivaloyl group. This modification can enhance the compound's resistance to enzymatic degradation and improve its bioavailability compared to its parent compound.
Analytical Methods
Accurate and sensitive analytical methods are essential for detecting, quantifying, and ensuring the purity of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid in pharmaceutical formulations and research settings.
Detection Techniques
Several analytical techniques can be employed for the detection and identification of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. These techniques provide valuable information about the compound's structure, purity, and identity.
Quantification Methods
For quantitative analysis, the external standard method is commonly used to calculate the concentration of compounds in cephalosporin antibiotics. The calculation formula is as follows:
Cx = (X × CR) / R
Where:
-
X is the peak area of an object to be detected in a sample
-
R is the peak area of the substance to be measured in the reference substance solution
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CR is the concentration of the analyte in the control solution
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Cx is the concentration of the analyte in the test sample solution
Applications and Future Perspectives
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid has several potential applications in pharmaceutical research and development.
Pharmaceutical Applications
As a cephalosporin derivative, this compound may serve as:
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An intermediate in the synthesis of novel cephalosporin antibiotics
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A model compound for structure-activity relationship studies
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A starting material for the development of antibiotics with improved properties
Research Applications
In research settings, this compound can be used for:
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Studying mechanisms of antibiotic action and resistance
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Developing new synthetic methodologies
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Investigating structure-activity relationships in cephalosporins
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Testing analytical methods for similar compounds
Future Research Directions
Future research on this compound may focus on:
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Developing derivatives with enhanced stability and activity
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Exploring combination therapies with β-lactamase inhibitors
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Investigating potential applications beyond antibacterial activity
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Improving synthesis methods to reduce impurities and increase yield
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